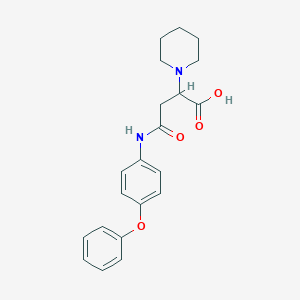![molecular formula C15H14N2O4S B2668841 Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 303792-41-8](/img/structure/B2668841.png)
Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” is a chemical compound with the molecular formula C11H12N2O3S . It is a derivative of morpholine, a common heterocyclic amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a furan ring via a methanethione group . The furan ring is further substituted with a nitrophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures have been studied. For instance, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Molecular Docking Studies
A study on novel synthesized pyrazole derivatives, including compounds related to "Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione," highlighted their antibacterial activity. The compounds were tested against Staphylococcus aureus and Escherichia coli, with variations in electron-withdrawing and electron-donating substitutions showing differing levels of inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, demonstrating an effective approach for screening bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).
Development of Diagnostic Assays
Research involving morpholine derivatives, similar in structure to the compound , led to the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ, a tissue-bound metabolite of furaltadone. This work underscores the compound's relevance in enhancing food safety by monitoring nitrofuran metabolite residues, including AMOZ, in shrimp samples, demonstrating its application in the development of diagnostic assays for food safety (Pimpitak et al., 2009).
Nitrosation Mechanisms
The nitrosation of thiols and amines, including morpholine, by oxygenated nitric oxide (NO) solutions was studied to understand the formation of nitroso compounds. These findings are relevant for elucidating the chemical behavior of morpholine derivatives under physiological conditions, offering insights into the chemical interactions and potential applications of morpholine-based compounds in biological systems (Goldstein & Czapski, 1996).
Synthesis and Characterization for Biomedical Applications
Another study focused on the synthesis and characterization of thiobenzamides and their derivatives, including morpholine-based compounds. The research evaluated their trypanocidal activity and toxicity, providing a foundation for potential biomedical applications, such as in the treatment of trypanosomiasis or cancer, due to the observed biological activities and toxicological profiles (Agnimonhan et al., 2012).
Chemical Synthesis Techniques
The compound has also been explored in the context of chemical synthesis techniques. Studies have investigated the synthesis of related morpholine derivatives through various reactions, offering valuable methodologies for creating structurally similar compounds. These techniques contribute to the broader field of organic synthesis, providing pathways for the production of morpholine-based compounds for further research and potential applications (Wang et al., 2016).
Eigenschaften
IUPAC Name |
morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAOTPJVHUKFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668762.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)
![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

![Benzo[d]thiazol-2-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2668769.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)
![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)